Product packaging for Efonidipine, (-)-(Cat. No.:CAS No. 128194-13-8)

Efonidipine, (-)-

Cat. No.: B1241831
CAS No.: 128194-13-8
M. Wt: 631.7 g/mol
InChI Key: NSVFSAJIGAJDMR-WJOKGBTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Dihydropyridine (B1217469) Calcium Channel Antagonists Research

Efonidipine (B1671133) is classified as a second-generation dihydropyridine calcium channel blocker. e-jcpp.org Unlike traditional dihydropyridines such as nifedipine (B1678770), which primarily target L-type calcium channels, efonidipine exhibits a broader mechanism of action by also inhibiting T-type calcium channels. wikipedia.orge-jcpp.org This dual blockade contributes to its unique pharmacological profile, which includes a potent vasodilatory effect with a reduced incidence of reflex tachycardia, a common side effect associated with other drugs in this class. researchgate.netnih.govnih.gov

The chemical structure of efonidipine features a 1,4-dihydropyridine (B1200194) ring attached to a phosphonate (B1237965) skeleton, a characteristic that influences its pharmacological activity. researchgate.netijraset.com Research indicates that efonidipine is a highly lipophilic compound, allowing for efficient penetration into the cell membrane to reach its target calcium channels. nih.govresearchgate.net Its metabolism in the liver results in metabolites such as N-dephenylated Efonidipine (DPH) and N-debenzylated Efonidipine (DBZ), which also possess calcium antagonist properties, although to a lesser extent than the parent compound. nih.govwikipedia.orgjohsr.com

PropertyValue
Molecular FormulaC34H38N3O7P
Molecular Weight631.66 g/mol
CAS Number111011-63-3
ClassDihydropyridine Calcium Channel Blocker
Mechanism of ActionL-type and T-type calcium channel blocker

Significance of its Stereochemistry in Research Paradigms

Efonidipine is a chiral compound and exists as a racemate, a mixture of two enantiomers: the R(-)- and S(+)-isomers. researchgate.netnih.gov The spatial arrangement of atoms, or stereochemistry, is a fundamental aspect of a molecule that significantly influences its biological activity. researchgate.netrijournals.comresearchgate.net In the case of efonidipine, the two enantiomers exhibit distinct pharmacological profiles. researchgate.net

Electrophysiological studies have revealed that the S(+)-isomer of efonidipine blocks both L-type and T-type calcium channels. nih.govnih.gov In contrast, the R(-)-efonidipine isomer demonstrates a preferential and specific blockade of T-type calcium channels. nih.gov This stereospecificity is crucial in research, as it allows for the isolated study of T-type calcium channel inhibition and its physiological effects. The R(-)-isomer's selective action provides a valuable tool for investigating the specific roles of T-type calcium channels in various physiological and pathological processes. nih.govresearchgate.net

The differential activities of the efonidipine enantiomers underscore the importance of stereochemistry in drug design and development. researchgate.net The ability to synthesize and study the individual enantiomers, as has been done with efonidipine, allows for a more precise understanding of their mechanisms of action and therapeutic potential. researchgate.netresearchgate.netdrugfuture.com

EnantiomerPrimary Target
Efonidipine, (-)- (R-isomer) T-type calcium channels
Efonidipine, (+)- (S-isomer) L-type and T-type calcium channels

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H38N3O7P B1241831 Efonidipine, (-)- CAS No. 128194-13-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128194-13-8

Molecular Formula

C34H38N3O7P

Molecular Weight

631.7 g/mol

IUPAC Name

2-(N-benzylanilino)ethyl (4R)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m1/s1

InChI Key

NSVFSAJIGAJDMR-WJOKGBTCSA-N

SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Advanced Synthetic and Derivatization Methodologies

Enantioselective Synthesis of Efonidipine (B1671133), (-)- and its Stereoisomers

The synthesis of the pharmacologically active (S)-(-)-efonidipine requires stereochemical control to ensure the desired enantiomer is produced in high purity. Researchers have developed several enantioselective methods to achieve this.

One prominent method involves enzymatic resolution. A lipase-catalyzed enantioselective hydrolysis of a racemic intermediate, 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid propionyloxymethyl ester, has been described. drugfuture.com In this process, lipase (B570770) AH selectively hydrolyzes the ester group of the (S)-isomer to its corresponding carboxylic acid, while the (R)-isomer's ester remains unchanged. drugfuture.com The two compounds can then be separated chromatographically. drugfuture.com

Another approach to asymmetric synthesis involves the use of a chiral auxiliary. A reported synthesis for (4S)-efonidipine utilizes the cyclization of 5,5-dimethyl-2-[1-acetyl-2-(3-nitrophenyl)vinyl]-1,3,2-dioxaphosphorinan-2-one with a chiral ester, 3-aminocrotonic acid 2(S)-methoxy-2-phenylethyl ester. drugfuture.comnewdrugapprovals.org The resulting product is the (4S)-dihydropyridine derivative, which can then be converted to the final compound. drugfuture.com The asymmetric synthesis and crystal structure of the S-efonidipine isomer were first detailed in 1992. researchgate.netresearchgate.net

In contrast, the racemic mixture, (RS)-efonidipine, is typically prepared using a Hantzsch pyridine (B92270) reaction. iucr.org This method involves the condensation of two key intermediates, which results in the formation of the dihydropyridine (B1217469) ring system without chiral control, yielding both enantiomers in equal measure. iucr.org

Table 1: Key Strategies for Enantioselective Synthesis of Efonidipine

Method Key Reagent/Step Outcome Reference
Enzymatic Resolution Lipase AH Selective hydrolysis of the (S)-isomer ester to a carboxylic acid, allowing separation from the (R)-ester. drugfuture.com
Chiral Auxiliary 3-aminocrotonic acid 2(S)-methoxy-2-phenylethyl ester Cyclization reaction that directs the formation of the (4S)-stereocenter. drugfuture.comnewdrugapprovals.org

Development of Analogues and Derivatives for Structure-Activity Relationship Studies

The development of efonidipine analogues and the study of its metabolites are crucial for understanding its structure-activity relationships (SAR). These studies explore how modifications to the molecule's structure affect its biological activity, selectivity, and metabolic profile.

The primary metabolites of efonidipine identified in humans are N-debenzylated efonidipine (DBZ) and N-dephenylated efonidipine (DPH). johsr.com Both of these metabolites, formed through in-vivo degradation, exhibit calcium antagonist activity. However, their vasodilating properties are weaker than the parent compound, with DBZ having approximately two-thirds and DPH having one-third of the activity of efonidipine. johsr.com This indicates that the N-benzyl and N-phenyl groups are important for maximizing the compound's primary pharmacological effect. johsr.com

Broader SAR studies on the 1,4-dihydropyridine (B1200194) (DHP) class, to which efonidipine belongs, have revealed key structural features that influence activity. For instance, research into DHP derivatives as A3 adenosine (B11128) receptor antagonists showed that substitutions at various positions on the pyridine ring significantly alter receptor affinity. nih.gov While not the primary target of efonidipine, such studies on related scaffolds provide valuable insights into the general SAR of DHPs. Furthermore, the development of novel DHP analogues has been explored for other therapeutic applications, such as antimicrobial and anticancer activities. scialert.net

Comparative studies with other DHP calcium channel blockers also inform SAR. Efonidipine is classified as a moderate inhibitor of L-type calcium channels, while R-(-)-efonidipine is noted as a selective T-type channel inhibitor. thieme-connect.comresearchgate.net The inhibitory effects of various DHPs on different types of calcium channels have been organized to create pharmacophore models, which help predict how structural modifications might alter channel selectivity and potency. thieme-connect.com

Table 2: Activity of Efonidipine and its Metabolites

Compound Modification Relative Vasodilating Activity Reference
Efonidipine Parent Compound 100% johsr.com
N-debenzylated efonidipine (DBZ) Removal of the benzyl (B1604629) group from the side chain nitrogen ~67% johsr.com

Optimization of Synthetic Pathways for Research-Scale Production

Optimizing the synthetic route for efonidipine is essential for efficient research-scale production, aiming to improve yields, reduce costs, and simplify procedures. The synthesis generally involves three critical stages: the Hantzsch reaction to form the dihydropyridine core, the introduction of the phosphonate (B1237965) group, and the final formation of the hydrochloride salt.

One reported synthesis of (RS)-efonidipine via a Hantzsch reaction achieved a yield of 78.09% after recrystallization. iucr.org However, other published multi-step procedures have reported lower yields for certain steps, such as 31% and 45% for sequential reactions in one pathway. chemicalbook.com The complexity and cost of existing synthetic processes have been noted as significant drawbacks, prompting research into improved methods. google.com

An improved process for the final step, the synthesis of efonidipine hydrochloride, has been documented. By treating efonidipine with a 20% hydrochloric acid-ethanol solution and recrystallizing from ethanol, a yield of 93.0% was obtained. google.com Such optimizations, particularly in the final purification and salt formation steps, are critical for producing high-purity material required for research. The goal of process optimization is to develop robust and scalable methods, often by minimizing the number of chromatographic purifications and utilizing crystalline intermediates to simplify isolation. wdh.ac.id

Table 3: Reported Yields in Efonidipine Synthesis

Synthetic Step/Process Conditions Reported Yield Reference
Racemic Synthesis (Hantzsch) Reflux in 2-propanol, recrystallization 78.09% iucr.org
Hydrochloride Salt Formation HCl-ethanol solution, recrystallization 93.0% google.com
Multi-step Synthesis (Step 1) Piperidine, acetic acid in benzene 31% chemicalbook.com

Table of Mentioned Compounds

Compound Name
(-)-Efonidipine
(S)-(-)-Efonidipine
(R)-(+)-Efonidipine
(RS)-Efonidipine
5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid propionyloxymethyl ester
5,5-dimethyl-2-[1-acetyl-2-(3-nitrophenyl)vinyl]-1,3,2-dioxaphosphorinan-2-one
3-aminocrotonic acid 2(S)-methoxy-2-phenylethyl ester
N-debenzylated efonidipine (DBZ)
N-dephenylated efonidipine (DPH)

Molecular and Cellular Mechanisms of Action

Dual L-type and T-type Voltage-Gated Calcium Channel Modulation

Efonidipine (B1671133) distinguishes itself from many other dihydropyridine (B1217469) calcium channel blockers through its ability to modulate both L-type and T-type calcium channels. patsnap.com This dual action is central to its therapeutic effects.

(-)-Efonidipine demonstrates a significant inhibitory effect on L-type calcium channels, which are abundantly expressed in vascular smooth muscle cells. patsnap.compatsnap.com The blockade of these channels reduces the influx of calcium ions into the cells, leading to muscle relaxation and vasodilation. patsnap.com This action on the smooth muscle cells of arterial walls is a primary contributor to its antihypertensive properties. patsnap.compatsnap.com While efonidipine as a racemate blocks L-type channels, the S(+)-enantiomer is a more potent blocker of these channels compared to the R(-)-enantiomer. nih.govnih.gov

Efonidipine also exhibits a notable blocking effect on T-type calcium channels. patsnap.compatsnap.com Specifically, the R(-)-isomer of efonidipine has been identified as a preferential blocker of T-type channels, including the CaV3.2 (α1H) subtype. nih.govnih.govtandfonline.com In contrast, the S(+)-isomer blocks both L- and T-type channels. nih.govnih.gov This differential activity on T-type channels contributes to the unique pharmacological profile of efonidipine. patsnap.comnih.gov Studies using cell lines expressing recombinant CaV3.2 channels have confirmed that efonidipine is a potent blocker of this T-type channel subtype. nih.gov

The stereochemistry of efonidipine plays a crucial role in its calcium channel selectivity. Research has clearly demonstrated that the two enantiomers, R(-)-Efonidipine and S(+)-Efonidipine, possess different blocking characteristics.

S(+)-Efonidipine: This isomer is responsible for the blockade of both L-type and T-type calcium channels. nih.govtocris.commedkoo.com

R(-)-Efonidipine: In contrast, the R(-)-enantiomer displays a marked selectivity for T-type calcium channels, with significantly less activity on L-type channels. nih.govnih.govtandfonline.comtocris.commedkoo.com

This stereospecificity allows for the potential to isolate the effects of T-type channel blockade. Electrophysiological studies have confirmed that while S(+)-Efonidipine reproduces the dual-blocking action of the racemic mixture, R(-)-Efonidipine preferentially targets T-type channels. nih.govnih.gov

Table 1: Stereoisomer Channel Selectivity of Efonidipine

Stereoisomer L-type Channel Blockade T-type Channel Blockade
S(+)-Efonidipine Yes Yes
R(-)-Efonidipine Minimal Yes

Intracellular Signaling Pathway Modulation

The dual-channel blockade by (-)-Efonidipine translates into the modulation of various intracellular signaling pathways, leading to distinct physiological effects.

(-)-Efonidipine exerts a negative chronotropic effect, meaning it slows down the heart rate. wikipedia.orgmedpulse.in This action is primarily attributed to its blockade of T-type calcium channels located in the sinoatrial (SA) node, the heart's natural pacemaker. patsnap.commedpulse.innih.gov By inhibiting these channels, efonidipine prolongs the late phase-4 depolarization of the SA node action potential, which effectively suppresses an elevated heart rate. wikipedia.orgmedpulse.in This mechanism differentiates it from many other dihydropyridine calcium channel blockers that can cause reflex tachycardia. nih.govresearchgate.net The inhibition of T-type calcium channels in the SA node reduces the pacemaker currents, contributing to the decreased heart rate. patsnap.com

(-)-Efonidipine has been shown to modulate the synthesis and secretion of aldosterone (B195564). wikipedia.org Aldosterone production in the adrenal glomerulosa cells is stimulated by angiotensin II or extracellular potassium and is largely mediated by calcium influx through T-type calcium channels. nih.govsci-hub.se Efonidipine, through its T-type channel blocking activity, inhibits aldosterone synthesis in cultured human adrenocortical cells. nih.govscite.ai Specifically, it has been demonstrated to suppress the expression of 11-beta-hydroxylase and aldosterone synthase, enzymes that catalyze the final steps in aldosterone synthesis. nih.gov This inhibitory effect on aldosterone production is more potent than that of L-type selective calcium channel blockers like nifedipine (B1678770). nih.govsci-hub.se

Attenuation of Endothelin-1 (B181129) (ET-1) Induced Vasoconstriction Mechanisms

Endothelin-1 (ET-1) is a potent peptide produced by endothelial cells that plays a critical role in vasoconstriction. astrazeneca.com It mediates its effects by binding to ETA and ETB receptors on vascular smooth muscle cells, which triggers an increase in intracellular calcium and subsequent muscle contraction. mdpi.comcvphysiology.com Dysregulation of the ET-1 pathway is implicated in various cardiovascular diseases, including hypertension. astrazeneca.commdpi.com

Efonidipine has demonstrated a notable ability to counteract the vasoconstrictor effects of ET-1. researchgate.net Studies in open-chest anesthetized dogs have shown that pretreatment with efonidipine significantly attenuates the reduction in coronary blood flow and coronary diameter induced by ET-1. researchgate.net A key finding is that efonidipine inhibits both the early and late phases of the vasoconstrictor response to ET-1, resulting in a long-lasting inhibitory effect. researchgate.net This sustained action is a distinguishing feature compared to some other calcium channel blockers. researchgate.net The mechanism for this attenuation is linked to its blockade of calcium channels, which are crucial for the contractile process initiated by ET-1. mdpi.comresearchgate.net Research comparing different calcium channel blockers in rat and human blood vessels revealed that combined L- and T-type channel blockers, like efonidipine, produced significantly greater inhibition of ET-1-induced contraction in microvessels compared to blockers that only target L-type channels. nih.gov

Exploratory Mechanistic Research Beyond Calcium Channels

Recent investigations have expanded the known mechanistic profile of efonidipine beyond its primary function as a calcium channel blocker, revealing its potential in modulating inflammatory pathways and viral replication.

Inhibition of c-Jun N-terminal Kinase 3 (JNK3) Pathway

Structure-based virtual screening initially identified efonidipine as a potential inhibitor of c-Jun N-terminal kinase 3 (JNK3). nih.govbiomolther.orgkoreascience.krnih.gov JNKs are involved in modulating inflammation and stress responses. nih.gov Subsequent laboratory studies confirmed this inhibitory action. nih.govbiomolther.orgnih.gov In lipopolysaccharide (LPS)-treated murine microglial cells (BV2), efonidipine was found to decrease the phosphorylation of both JNK and its downstream target, c-Jun. nih.govbiomolther.orgnih.gov Docking simulations suggest that efonidipine binds to the ATP-binding site of JNK3, inhibiting its activity in an ATP-competitive manner. nih.gov This inhibition of the JNK pathway is a key mechanism underlying its anti-inflammatory effects. nih.govbiomolther.orgkoreascience.kr

Anti-inflammatory and Anti-migratory Cellular Effects (e.g., in Microglial Cells)

Efonidipine has been shown to exert significant anti-inflammatory and anti-migratory effects in microglial cells, which are the primary immune cells of the brain. nih.govbiomolther.orgkoreascience.kr In studies using both murine (BV2) and human (HMC3) microglial cell lines stimulated with lipopolysaccharide (LPS), efonidipine demonstrated several key actions:

Inhibition of Pro-inflammatory Factors: Efonidipine inhibited the LPS-induced production of pro-inflammatory mediators such as interleukin-1β (IL-1β) and nitric oxide (NO). nih.govbiomolther.orgnih.gov It also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two important pro-inflammatory enzymes. biomolther.orgnih.gov

Suppression of NF-κB Pathway: The compound was found to inhibit the phosphorylation of inhibitor kappa B (IκBα), which in turn suppresses the nuclear translocation of nuclear factor-κB (NF-κB). nih.govbiomolther.orgnih.gov The NF-κB pathway is a critical regulator of inflammatory responses.

Impediment of Cell Migration: Microglial cells migrate towards sites of injury or inflammation. biomolther.org Wound healing and transwell migration assays confirmed that efonidipine markedly reduced LPS-stimulated cell migration in both BV2 and HMC3 cells. biomolther.org

These anti-inflammatory and anti-migratory effects are primarily mediated through the inhibition of the JNK/NF-κB signaling pathway. nih.govbiomolther.orgkoreascience.kr These findings suggest that efonidipine could be a candidate for drug repositioning for brain disorders associated with neuroinflammation. nih.govkoreascience.kr

Inhibition of SARS-CoV-2 Main Protease (Mpro)

In the search for therapeutics against COVID-19, the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus has been a prime target, as it is essential for viral replication. researchgate.netbiorxiv.orgnews-medical.netnih.gov A consensus virtual screening of approximately 2000 approved drugs identified efonidipine as a potential inhibitor of SARS-CoV-2 Mpro. researchgate.netacs.org

Subsequent kinetic assays confirmed this inhibitory activity. researchgate.netacs.org Efonidipine was one of 14 compounds found to reduce the enzymatic activity of Mpro at a 100-μM concentration. researchgate.netacs.org It was one of five drugs that provided an IC50 value below 40 μM, with a specific recorded value of 38.5 μM. researchgate.netacs.org Structural analyses from these studies suggest a common binding pattern for the active compounds, interacting with the P1, P1′, and P2 pockets of the protease. researchgate.netacs.org

Interactive Data Table: Efonidipine's Inhibitory Activities

TargetFindingCell/SystemIC50 ValueSource(s)
Endothelin-1 (ET-1) Induced Vasoconstriction Attenuated ET-1-induced reduction in coronary blood flow and diameter.In vivo (anesthetized dogs)Not specified researchgate.net
Produced greater inhibition of contraction in microvessels compared to L-channel blockers alone.Ex vivo (rat and human vessels)Not specified nih.gov
c-Jun N-terminal Kinase 3 (JNK3) Identified as a potential inhibitor through virtual screening.In silicoNot specified nih.govbiomolther.orgkoreascience.krriss4u.net
Decreased phosphorylation of JNK and c-Jun.Murine microglial cells (BV2)Not specified nih.govbiomolther.orgnih.gov
SARS-CoV-2 Main Protease (Mpro) Reduced enzymatic activity.In vitro kinetic assay38.5 μM researchgate.netacs.org

Preclinical Pharmacological and Pharmacodynamic Investigations

In Vitro Studies on Isolated Tissue and Cell Preparations

In vitro experiments using isolated tissues and cells have been instrumental in characterizing the direct effects of (-)-efonidipine on myocardial and vascular function, as well as its interaction with specific ion channels.

Myocardial and Vascular Preparations

Studies on isolated myocardial and vascular preparations have revealed that efonidipine (B1671133) exhibits a distinct pharmacological profile. In isolated guinea pig atrial preparations, efonidipine demonstrated potent negative chronotropic effects, with an EC30 value of 3.08 x 10-8 M. nih.gov This effect was comparable to or even greater than that of nifedipine (B1678770). nih.gov Conversely, its negative inotropic effect on isolated guinea pig left atrial preparations was notably weak; even at a concentration of 1 µM, it produced no significant inotropic effect, and at 10 µM, it only decreased contractile force by approximately 20%. nih.gov

In vascular preparations, efonidipine proved to be a potent vasodilator. It concentration-dependently attenuated the contraction induced by potassium chloride in isolated rat aortic ring preparations, with an EC30 value of 1.24 x 10-8 M. nih.gov This positions it as a more potent vasodilator than verapamil (B1683045) and diltiazem, though slightly less potent than nifedipine in this specific assay. nih.gov These findings highlight efonidipine's profile as a potent vasodilator with significant negative chronotropic activity but minimal negative inotropic effects. nih.gov

Comparative Effects of Calcium Channel Blockers on Isolated Guinea Pig and Rat Tissues. nih.gov
CompoundNegative Chronotropic Effect (EC30, M) on Guinea Pig AtriaNegative Inotropic Effect (EC30, M) on Guinea Pig Left AtriaVasodilator Effect (EC30, M) on Rat Aorta
Efonidipine3.08 x 10-8> 1 x 10-61.24 x 10-8
Nifedipine3.48 x 10-84.94 x 10-82.98 x 10-9
Verapamil1.47 x 10-71.49 x 10-73.96 x 10-8
Diltiazem1.27 x 10-78.03 x 10-72.13 x 10-7

Electrophysiological and Binding Studies on Calcium Channels

Electrophysiological and binding studies have been crucial in elucidating the molecular mechanism of efonidipine's action. A key finding is that efonidipine acts as a dual blocker of both L-type and T-type calcium channels. researchgate.netdrugbank.comnih.gov This dual blockade is considered central to its characteristic pharmacological profile. nih.gov

Further investigations into the stereoselectivity of efonidipine revealed that its optical isomers, R(-)- and S(+)-efonidipine, exhibit different selectivities for calcium channel subtypes. nih.gov While the S(+)-isomer blocks both L- and T-type channels, the R(-)-isomer of efonidipine has been identified as a preferential blocker of T-type calcium channels. nih.gov In expression systems using Xenopus oocytes and baby hamster kidney (BHK) cells, R(-)-efonidipine demonstrated a more than 100-fold greater potency for blocking T-type channels compared to L-type channels at a holding potential of -100 mV. nih.gov Notably, efonidipine and its isomers showed no significant effects on N-, P/Q-, and R-type calcium channels. nih.gov The blocking action of efonidipine and its enantiomers is also dependent on the holding potential. nih.gov

Studies using recombinant human Cav3.2 T-type channels expressed in a cell line identified efonidipine as a potent T-channel blocker with an IC50 value of less than 3 µM. nih.govfrontiersin.org This potency is significantly higher than that of other dihydropyridines like amlodipine (B1666008) and nifedipine, which were found to be about 10-fold less potent. nih.govfrontiersin.org

Effects on Cellular Hypertrophy (e.g., in Mouse Cardiomyocytes)

The effects of efonidipine on cellular hypertrophy have been investigated in mouse models. In a study involving Stat3 conditional knockout (Stat3cKO) mice, efonidipine treatment did not suppress cardiomyocyte hypertrophy induced by chronic isoproterenol (B85558) stimulation. researchgate.net The heart weight-to-tibia length ratio and the transverse area of cardiomyocytes were comparable between mice treated with isoproterenol alone and those co-treated with efonidipine. researchgate.net

However, the same study revealed that efonidipine administration did alleviate cardiomyocyte death and cardiac fibrosis induced by β-adrenergic stimulation in these Stat3cKO mice. researchgate.net This suggests a potential cardioprotective role for efonidipine that is independent of its effects on myocyte size. Other research has indicated that efonidipine can prevent hypertrophy and remodeling of cardiac myocytes by reducing the synthesis and secretion of aldosterone (B195564). newdrugapprovals.org

In Vivo Animal Model Studies

In vivo studies in various animal models have provided a more integrated understanding of efonidipine's cardiovascular effects, confirming and extending the findings from in vitro experiments.

Cardiovascular System Research Models (e.g., Rabbits, Dogs, Hamsters)

In conscious rabbits and anesthetized dogs, the hypotensive effect of efonidipine was observed with little to no reflex tachycardia, a common side effect of many dihydropyridine (B1217469) calcium channel blockers. researchgate.net In some studies with open-chest dogs, a decrease in heart rate was even noted. researchgate.net This lack of reflex tachycardia is attributed to efonidipine's negative chronotropic effect, mediated by its blockade of T-type calcium channels in the sinoatrial node. researchgate.netnih.gov This action helps to improve the myocardial oxygen balance and maintain cardiac output. researchgate.netdrugbank.com

In a study on open-chest anesthetized dogs, pretreatment with efonidipine was shown to significantly attenuate the sustained decrease in coronary blood flow induced by an intracoronary injection of endothelin-1 (B181129) (ET-1). researchgate.net This suggests that efonidipine can counteract the potent vasoconstrictor effects of ET-1 in the coronary circulation.

A distinguishing feature of efonidipine is its ability to dilate both afferent and efferent arterioles in the renal microvasculature. researchgate.netdrugbank.comnih.gov This contrasts with conventional calcium channel blockers like nifedipine, which predominantly dilate the afferent arteriole. taylorandfrancis.com This balanced vasodilation has been demonstrated in both in vitro and in vivo studies. zuventus.com

Studies using the isolated perfused rat hydronephrotic kidney model have directly visualized and confirmed the vasodilatory effect of efonidipine on both arteriolar segments. ahajournals.org This dual action is thought to be mediated, at least in part, by the blockade of T-type calcium channels, which are present in both afferent and efferent arterioles. taylorandfrancis.comahajournals.org By relaxing both arterioles, efonidipine increases the glomerular filtration rate without elevating intraglomerular pressure, a mechanism that is believed to contribute to its renal-protective effects. researchgate.netdrugbank.com In subtotally nephrectomized rats, efonidipine demonstrated a more prominent anti-proteinuric effect compared to other calcium antagonists that primarily act on the afferent arteriole. taylorandfrancis.com

Vasodilator Action of Different Calcium Channel Blockers on Renal Arterioles. taylorandfrancis.comahajournals.org
Calcium Channel BlockerAfferent Arteriolar DilationEfferent Arteriolar DilationPrimary Calcium Channel Blockade
EfonidipinePotentPotentL-type & T-type
NifedipinePotentModest/WeakL-type
NilvadipinePotentSubstantialL-type & T-type
ManidipinePotentSubstantialL-type & T-type
BenidipinePotentSubstantialL-type, T-type, & N-type

Renal System Research Models

Efonidipine exhibits a unique and favorable profile in the renal microcirculation, primarily due to its dual blockade of L-type and T-type calcium channels. nih.gov In various preclinical models, Efonidipine has been shown to increase or maintain the glomerular filtration rate (GFR) without a concurrent increase in intraglomerular pressure. researchgate.netnih.govnih.gov This is a significant distinction from traditional L-type calcium channel blockers, which preferentially dilate the afferent (inflowing) arterioles of the glomerulus, potentially increasing pressure within the glomerular capillaries. nih.gov

The vasodilatory action of Efonidipine on both afferent and efferent arterioles directly contributes to its ability to reduce proteinuria in animal models. researchgate.netnih.gov By lowering the pressure within the glomeruli, Efonidipine mitigates one of the key forces driving the filtration of protein into the urine. researchgate.net

The anti-proteinuric effect has been demonstrated in aged spontaneously hypertensive rats (SHR), a model that develops significant proteinuria with age. nih.gov In a comparative study, aged SHRs were treated for four weeks with Efonidipine, the L-type calcium channel blocker Nicardipine, or the angiotensin-converting enzyme (ACE) inhibitor Captopril. nih.gov Both Efonidipine and Captopril significantly suppressed the age-related increase in urinary protein excretion compared to an untreated control group. nih.gov The effect of Nicardipine was less pronounced. nih.gov These findings indicate that Efonidipine's ability to reduce proteinuria is potent and comparable to that of an ACE inhibitor in this model, suggesting a beneficial effect in the context of antihypertensive therapy for renal protection. nih.gov

Effect of Antihypertensive Agents on Proteinuria in Aged Spontaneously Hypertensive Rats (SHR)
Treatment Group (4 weeks)Effect on Urinary Protein ExcretionEffect on Kidney Damage (Histology)
Control (Untreated)IncreasedPresent
EfonidipineSignificantly SuppressedSlightly Suppressed
NicardipineSlightly Lower than ControlNot specified
CaptoprilSignificantly SuppressedSlightly Suppressed
Summary of findings from a study on aged SHR with heavy proteinuria. nih.gov

Emerging Disease Models for Efonidipine Research

Research in models of iron-overload cardiomyopathy, such as in thalassemic mice, has revealed significant cardioprotective effects of Efonidipine. nih.govresearchgate.net Iron-overload cardiomyopathy is a form of heart failure where excess iron deposition in the heart leads to mitochondrial dysfunction, oxidative stress, and impaired cardiac function. nih.govresearchgate.net Studies have shown that both L-type and T-type calcium channels are involved in the transport of excess iron (Fe2+) into cardiomyocytes. nih.govmdpi.com

In thalassemic mice with diet-induced iron overload, treatment with Efonidipine resulted in several beneficial outcomes. nih.govresearchgate.net It significantly reduced the uptake of iron into cardiomyocytes, leading to attenuated cardiac iron deposition. nih.govmdpi.com This reduction in the cellular iron burden was associated with improved cardiac mitochondrial function and a decrease in oxidative stress. nih.govresearchgate.net Ultimately, these cellular improvements translated to better left ventricular function. researchgate.netresearchgate.net

Further studies have explored combining Efonidipine with an iron chelator, Deferiprone. While both Efonidipine and Deferiprone monotherapies demonstrated similar cardioprotective efficacy, a combination of the two therapies exerted a greater effect in reducing cardiac iron deposition and cellular apoptosis in iron-overloaded thalassemic mice. researchgate.net These findings suggest that blocking T-type calcium channels is a promising strategy for mitigating the cardiac complications of iron overload. nih.govresearchgate.net

Neuroinflammatory and Central Nervous System Models

While historically recognized for its cardiovascular applications, the role of efonidipine within the central nervous system (CNS) has been less defined. koreascience.krnih.govresearchgate.netbiomolther.org However, recent preclinical investigations have begun to uncover its potential effects on neuroinflammatory processes. koreascience.krnih.gov A key study identified efonidipine as a potential inhibitor of c-Jun N-terminal kinase 3 (JNK3) through a structure-based virtual screening. koreascience.krnih.gov This finding prompted further research into its anti-inflammatory capabilities in the CNS. koreascience.krnih.gov

Subsequent in vitro studies explored the effects of efonidipine on inflammation and cell migration in murine (BV2) and human (HMC3) microglial cell lines, which are central to the brain's immune response. koreascience.krnih.gov In these models, inflammation was induced using lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory reaction. koreascience.krnih.gov

The research demonstrated that efonidipine exerts significant anti-inflammatory and anti-migratory effects in these microglial cells. koreascience.krnih.gov The mechanism behind these effects involves the inhibition of the JNK/NF-κB signaling pathway. koreascience.krnih.govbiomolther.org Efonidipine was found to decrease the phosphorylation of JNK and its downstream target, c-Jun, in LPS-treated BV2 cells. koreascience.krnih.gov Furthermore, it inhibited the phosphorylation of the inhibitor kappa B (IκBα), which in turn suppressed the nuclear translocation of nuclear factor-κB (NF-κB), a key transcription factor for pro-inflammatory genes. koreascience.krnih.govbiomolther.org

This inhibition of inflammatory pathways resulted in a tangible reduction of pro-inflammatory mediators. Efonidipine significantly inhibited the LPS-induced production of interleukin-1β (IL-1β) in both BV2 and HMC3 cells, and also reduced nitric oxide (NO) production in BV2 cells. koreascience.krnih.gov Interestingly, it did not appear to affect the levels of other pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Additionally, efonidipine markedly impeded the cell migration that was stimulated by LPS in both cell lines. koreascience.krnih.gov These findings suggest that efonidipine could be a candidate for drug repositioning for brain disorders where neuroinflammation is a key component. koreascience.krnih.govbiomolther.org

Model SystemInducerKey FindingsAffected Mediators
Murine Microglial Cells (BV2)Lipopolysaccharide (LPS)Inhibited inflammation and cell migration via JNK/NF-κB pathway. koreascience.krnih.govReduced phosphorylation of JNK and c-Jun; suppressed NF-κB nuclear translocation; decreased IL-1β and Nitric Oxide (NO) production. koreascience.krnih.gov
Human Microglial Cells (HMC3)Lipopolysaccharide (LPS)Inhibited inflammation and cell migration. koreascience.krnih.govReduced IL-1β production. koreascience.krnih.gov
Anti-atherosclerotic Properties in Preclinical Models

Efonidipine has demonstrated anti-atherosclerotic potential in preclinical animal models. nih.govnih.govmedpath.commedkoo.com A significant study investigated the effect of efonidipine on experimental atherosclerosis in rabbits fed a 1% cholesterol diet for 10 weeks. nih.gov In this model, oral administration of efonidipine led to a marked reduction in the development of atherosclerotic plaques in the aorta. nih.gov

The study found that efonidipine treatment significantly reduced the area of atherosclerotic lesions in the aortic arch and the thoracic aorta. nih.gov Furthermore, the cholesterol ester content within the aortic tissue was also substantially decreased. nih.gov A crucial observation from this study was that these anti-atherosclerotic effects were achieved without any significant alterations in the plasma lipid levels of the animals, suggesting a direct effect on the processes of plaque formation within the vessel wall rather than a systemic lipid-lowering effect. nih.gov

Preclinical ModelAortic RegionParameter MeasuredReduction with Efonidipine
1% Cholesterol-Fed RabbitsAortic ArchAtherosclerotic Lesion Area37% (P < 0.05) nih.gov
Aortic Cholesterol Ester Content64% (P < 0.05) nih.gov
Thoracic AortaAtherosclerotic Lesion Area54% (P > 0.05) nih.gov
Aortic Cholesterol Ester Content73% (P > 0.05) nih.gov

Other preclinical research points to additional mechanisms that may contribute to efonidipine's anti-atherosclerotic properties. Studies using human adrenocortical carcinoma cells have shown that efonidipine can enhance the production of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S), an adrenal androgen known to have anti-atherosclerotic actions. amazonaws.comebi.ac.uk Furthermore, as a T-type calcium channel blocker, efonidipine has been shown to increase the number of bone marrow-derived smooth muscle progenitor cells in culture, which could potentially contribute to vascular repair. nih.gov

Pharmacokinetic and Metabolic Research Preclinical Focus

Absorption and Distribution Studies in Animal Models

Studies in male rats using radiolabeled ¹⁴C-NZ-105 have provided significant insights into its absorption and distribution. researchgate.netresearchgate.net After a single oral administration, the absorption ratio was estimated to be approximately 62%, calculated from the sum of biliary and urinary excretions. drugbank.comresearchgate.netguidechem.com The presence of food in the gastrointestinal tract was found to significantly affect the absorption of radioactivity. researchgate.netresearchgate.net

Peak blood levels of radioactivity were observed at 2 hours post-administration. researchgate.netresearchgate.net The distribution of radioactivity was highest in the gastrointestinal tract and liver, followed by the adrenal glands, indicating these are key sites for metabolism. drugbank.comguidechem.commedicaldialogues.in Radioactivity in various tissues was eliminated rapidly, showing very low levels 24 hours after administration compared to the peak values. researchgate.netresearchgate.net

A notable finding is that the unchanged parent drug accounted for 47.7% of the total radioactivity in the plasma at 2 hours after administration, which suggests a lower first-pass effect compared to other drugs in the dihydropyridine (B1217469) class. drugbank.comresearchgate.netresearchgate.net

Biotransformation Pathways and Metabolite Identification (e.g., in Rats)

Efonidipine (B1671133) undergoes extensive metabolism primarily in the liver. drugbank.comjohsr.comnih.gov Studies in rats have identified several major metabolic pathways, including N-debenzylation, N-dephenylation, oxidative deamination, ester hydrolysis, and oxidation of the dihydropyridine ring. drugbank.comresearchgate.netguidechem.comnih.govresearchgate.net

Six metabolites were isolated from the urine and bile of rats and identified through spectral and chromatographic methods. nih.gov It has been suggested that the dihydropyridine ring of efonidipine is primarily oxidized after the side chain has been metabolized, which is a distinction from many other dihydropyridine derivatives where ring oxidation is the primary metabolic step. drugbank.comijirt.orgijirt.orgwalshmedicalmedia.com

The major metabolites identified in rat plasma are summarized in the table below.

Table 1: Major Metabolites of Efonidipine in Rat Plasma

Metabolite Name Abbreviation Percentage of Plasma Total Radioactivity (at 2 hr)
N-debenzylated compound DBZ 2.5%
N-dephenylated compound DPH 5.6%
Oxidative deaminated compound AL 3.5%
AL-corresponding pyridine (B92270) compound ALP 4.9%
Unknown Metabolite M-1 M-1 3.8%
Unknown Metabolite M-25 M-25 14.4%

Data sourced from studies on male rats 2 hours after a single administration of ¹⁴C-NZ-105. researchgate.net

N-debenzylation and N-dephenylation are key initial steps in the biotransformation of efonidipine. drugbank.comguidechem.comnih.gov These reactions involve the cleavage of the benzyl (B1604629) and phenyl groups from the aminoethyl side chain. The resulting metabolites, the N-debenzylated compound (DBZ) and the N-dephenylated compound (DPH), have been identified as major metabolites in rat plasma. researchgate.netnih.gov At 2 hours post-administration in rats, DPH accounted for 5.6% of plasma radioactivity, while DBZ accounted for 2.5%. researchgate.net

Following or in parallel with dealkylation, efonidipine undergoes oxidative deamination and ester hydrolysis. drugbank.comguidechem.comnih.gov Oxidative deamination leads to the formation of the deaminated metabolite (AL). drugbank.comnih.gov This metabolite (AL) represented 3.5% of the total radioactivity in rat plasma 2 hours after administration. researchgate.net Ester hydrolysis is another identified pathway, contributing to the breakdown of the parent compound. drugbank.comnih.gov

A critical metabolic step for dihydropyridine compounds is the oxidation of the 1,4-dihydropyridine (B1200194) ring to its more stable pyridine analog. drugbank.comnih.govijirt.org For efonidipine, this oxidation appears to occur primarily after the metabolism of the side chain. drugbank.comijirt.orgwalshmedicalmedia.com The pyridine analog of the deaminated metabolite (ALP) has been identified in rat plasma, accounting for 4.9% of radioactivity at the 2-hour time point. drugbank.comresearchgate.net

Pharmacologically Active Metabolites Characterization

Several of efonidipine's metabolites are not inert and retain pharmacological activity. drugbank.comnewdrugapprovals.orgjohsr.com Specifically, the N-debenzylated (DBZ) and N-dephenylated (DPH) metabolites have been characterized as active calcium antagonists. drugbank.comnewdrugapprovals.orgjohsr.comnih.govwikipedia.org

In preclinical studies, the vasodilating capabilities of these active metabolites were compared to the parent compound, efonidipine.

Table 2: Relative Vasodilating Activity of Efonidipine Metabolites

Compound Relative Vasodilating Potency (vs. Efonidipine)
N-debenzylated Efonidipine (DBZ) ~ 66.7% (two-thirds)
N-dephenylated Efonidipine (DPH) ~ 33.3% (one-third)

Data sourced from in vitro studies comparing vasodilating properties. drugbank.comnewdrugapprovals.orgguidechem.comnih.gov

Excretion Profiles in Animal Models

The primary route of excretion for efonidipine and its metabolites in animal models is through the biliary system. drugbank.comnewdrugapprovals.orgguidechem.comwikipedia.org In studies with male rats, excretion of radioactivity was measured over 120 hours following a single oral dose of ¹⁴C-NZ-105. researchgate.netresearchgate.net

The findings revealed that 93.8% of the administered radioactive dose was excreted in the feces, while only 2.0% was found in the urine. researchgate.netresearchgate.net Direct measurement of biliary excretion over 24 hours confirmed this pathway, accounting for 60.2% of the dose. researchgate.netresearchgate.net This demonstrates that the biliary system is the main elimination route. drugbank.comguidechem.com

Urinary excretion consists mainly of metabolites, with no significant amount of the unchanged drug being excreted via this route. newdrugapprovals.orgzuventus.co.in In urine collected over 24 hours, 1.1% of the dose was excreted as the deaminated metabolite (AL), and 0.5% was excreted as its corresponding pyridine analog (ALP). newdrugapprovals.orgzuventus.co.inzuventus.co.inzuventus.co.in

Computational and in Silico Modeling Studies

Molecular Docking Simulations for Target Binding (e.g., Calcium Channels, JNK3, Mpro)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. scirp.org This method has been applied to Efonidipine (B1671133) to understand its binding to various protein targets.

c-Jun N-terminal Kinase 3 (JNK3): Molecular docking simulations identified Efonidipine as a potential high-affinity inhibitor of JNK3, a key enzyme in cellular stress response pathways. nih.govnih.gov The simulation calculated a strong binding affinity, suggesting a stable interaction.

Table 1: Molecular Docking Results of Efonidipine with JNK3
ParameterValue/Description
Docking Score -10.9 kcal/mol
Binding Site ATP-binding site
Key Interactions Hydrophobic Interactions: Two phenyl rings of Efonidipine interact with residues Ile70, Val78, Ile124, Met146, Met149, Val196, and Leu206.
Hydrogen Bonds:
  • Nitryl moiety with the sidechain of Lys93.
  • Phosphate group with the amide of Ala74 and the sidechain of Gln75.
  • Main Protease (Mpro) of SARS-CoV-2: In the search for potential antiviral agents, Efonidipine was identified as an inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. wikipedia.org Docking studies suggested that Efonidipine binds within the active site of the protease. researchgate.net These computational findings were supported by in vitro assays, which determined an IC50 value of 38.5 μM for Efonidipine's inhibition of Mpro activity. wikipedia.org

    Virtual Screening for Identification of Novel Ligands and Targets

    Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach has been successfully used to identify new potential applications for existing drugs.

    In a notable study, structure-based virtual screening of an FDA-approved drug library containing 2,580 compounds was performed to find potential inhibitors for JNK3. nih.govnih.gov Efonidipine was identified among the top 50 compounds with the highest binding affinities to the ATP-binding site of JNK3. nih.govnih.gov This discovery, originating from a computational screen, highlighted a previously unknown potential mechanism of action for Efonidipine, suggesting its possible role in neuroinflammatory processes where JNK3 is implicated. nih.gov The findings from this virtual screening were subsequently verified through in vitro assays, which confirmed that Efonidipine inhibits JNK3 activity. nih.govnih.gov

    Quantitative Structure-Activity Relationship (QSAR) Analysis and Rational Design

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govlibretexts.org For the dihydropyridine (B1217469) class of calcium channel blockers, QSAR studies have been employed to understand how different chemical substituents influence potency and selectivity. nih.gov These analyses typically show that the activity of dihydropyridine derivatives is dependent on factors like lipophilicity and the electronic properties of substituents on the aromatic ring. nih.gov

    However, specific QSAR studies focusing on the rational design of Efonidipine or including it within a developed model are not prominently featured in the reviewed scientific literature. The development of Efonidipine's unique structure, particularly the substituent at the C5 position which contributes to its T-type calcium channel blocking activity, was likely guided by traditional medicinal chemistry principles and extensive screening rather than explicit QSAR modeling.

    Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. scirp.org This technique has been applied to study the stability of Efonidipine when complexed with the SARS-CoV-2 main protease (Mpro). wikipedia.orgresearchgate.net

    Following molecular docking, MD simulations were performed using software such as GROMACS to assess the stability of the Efonidipine-Mpro complex. wikipedia.orgresearchgate.net These simulations, conducted over nanosecond timescales (e.g., 100 ns), analyzed parameters like the root-mean-square deviation (RMSD) of the protein backbone and the ligand. nih.gov The results confirmed that Efonidipine forms a stable complex within the active site of both wild-type and mutant Mpro, maintaining key intermolecular hydrogen bonds throughout the simulation. nih.gov Such stability in a dynamic, solvated environment lends further support to the initial docking predictions and suggests that Efonidipine is a viable candidate for Mpro inhibition. nih.govresearchgate.net

    Advanced Pharmaceutical Research and Drug Delivery Systems for Preclinical Applications

    Solubility Enhancement Strategies for Research Formulations

    The poor water solubility of Efonidipine (B1671133) hydrochloride ethanolate (EFE), a BCS Class II drug, is a primary hurdle in its formulation. researchgate.netnih.gov Various innovative approaches have been explored in preclinical settings to improve its solubility and dissolution characteristics.

    A promising strategy to enhance the biopharmaceutical properties of Efonidipine involves the use of amorphous solid dispersions (ASDs) with mesoporous silica. researchgate.net One study utilized Parteck® SLC, a mesoporous silica carrier, to prepare an ASD of Efonidipine (EFESD) via the solvent evaporation method. researchgate.netcolab.ws This technique transforms the crystalline drug into a more soluble amorphous state. researchgate.net

    The optimized formulation, with a 1:1 ratio of Efonidipine to Parteck® SLC, demonstrated a significant improvement in solubility. Specifically, a 5-fold increase in solubility was observed in distilled water and a 4-fold increase in phosphate buffer (pH 6.8). researchgate.netrsc.org This enhancement is attributed to the high surface area and large pore volume of the mesoporous silica, which allows for effective drug loading and prevention of recrystallization. researchgate.net In vivo pharmacokinetic studies in male Wistar rats further confirmed the improved bioavailability of the EFESD formulation. researchgate.netresearchgate.net

    Table 1: Solubility and Pharmacokinetic Parameters of Efonidipine Amorphous Solid Dispersion (EFESD) vs. Pure Efonidipine (EFE)

    Parameter Pure Efonidipine (EFE) Efonidipine-Mesoporous Silica ASD (EFESD) Fold Increase
    Solubility in Distilled Water Baseline 5-fold improvement researchgate.netrsc.org 5x
    Solubility in Phosphate Buffer (pH 6.8) Baseline 4-fold improvement researchgate.netrsc.org 4x
    In Vivo Cmax (Wistar Rats) Baseline 2.10-fold increase researchgate.netrsc.org 2.10x
    In Vivo AUC (Wistar Rats) Baseline 1.41-fold increase researchgate.netrsc.org 1.41x

    Nanosponge technology offers another effective platform for enhancing the solubility of poorly water-soluble drugs like Efonidipine. jddtonline.infojddtonline.inforesearchgate.net Nanosponges are porous, polymer-based nanoparticles that can encapsulate drug molecules, thereby increasing their apparent solubility and dissolution rate. jddtonline.inforesearchgate.net

    In one investigation, nanosponges were prepared by crosslinking β-cyclodextrin with diphenyl carbonate. jddtonline.infojddtonline.info Efonidipine was then loaded into these nanosponges using two different methods: kneading and spray drying. jddtonline.infojddtonline.info The resulting complexes were characterized for their physicochemical properties and dissolution behavior. jddtonline.info

    Phase solubility studies indicated a 1:2 complexation ratio between Efonidipine and the nanosponge carrier. jddtonline.infojddtonline.info Saturation solubility studies revealed a significant increase in Efonidipine's solubility with both β-cyclodextrin and nanosponges, with the spray-dried nanosponge complexes showing the most substantial improvement. jddtonline.infojddtonline.info An 18-fold increase in solubility was achieved with the spray-dried nanosponge formulation in distilled water. jddtonline.infojddtonline.info This marked improvement is attributed to the amorphization of the drug within the nanosponge structure and the increased surface area provided by the nanoparticles. jddtonline.infojddtonline.info

    Table 2: Enhancement of Efonidipine Solubility using Nanosponge Technology

    Formulation Preparation Method Solubility Enhancement (in Distilled Water) Key Finding
    Efonidipine-Nanosponge Complex Kneading Significant Increase Complexation improves solubility.
    Efonidipine-Nanosponge Complex Spray Drying 18-fold Increase jddtonline.infojddtonline.info Spray drying significantly enhances the solubility benefits of nanosponges. jddtonline.info

    Co-crystallization is a pharmaceutical engineering technique that involves combining an active pharmaceutical ingredient (API) with a benign co-former to create a new crystalline solid with improved physicochemical properties, such as solubility and dissolution rate, without altering the chemical structure of the API. researchgate.netrsc.org

    For Efonidipine hydrochloride ethanolate (EHE), co-crystals have been successfully prepared with co-formers such as malonic acid and tartaric acid using the solvent evaporation method. researchgate.net These co-crystals demonstrated enhanced dissolution rates compared to the pure drug. researchgate.net Another approach, the co-amorphous system, has also been explored. nih.gov In this method, Efonidipine is combined with a co-former like benzoic acid to create a stable amorphous phase. nih.govresearchgate.net This co-amorphous system of Efonidipine with benzoic acid showed significantly higher in vitro dissolution rates compared to the crystalline form of the drug. nih.gov Powder X-ray diffraction (PXRD) analysis confirmed the successful transformation from a crystalline to an amorphous state. nih.gov

    In Vitro-In Vivo Correlation (IVIVC) Studies in Animal Models

    Establishing a predictive relationship between in vitro drug dissolution and in vivo bioavailability, known as in vitro-in vivo correlation (IVIVC), is a crucial aspect of pharmaceutical development. nih.govpremier-research.com For Efonidipine, IVIVC studies have been conducted to evaluate the in vivo performance of its formulations in animal models. nih.govsemanticscholar.orgresearchgate.net

    One such study investigated solid dispersions of Efonidipine hydrochloride (EFH) prepared with HPMC-AS as a matrix and urea as a pH-adjusting agent. nih.govresearchgate.net The pharmacokinetic behavior of two different solid dispersion formulations was assessed in rats. nih.govresearchgate.net To establish a Level A IVIVC, various in vitro dissolution methods were employed, including the paddle method, and open-loop and closed-loop flow-through cell methods. nih.govresearchgate.net

    The study found that the Weibull model best described the in vitro release profiles. nih.govresearchgate.net A strong correlation (r² = 0.9352–0.9916) was established between the in vitro dissolution data obtained using the open-loop flow-through cell method and the in vivo absorption data calculated using a numerical deconvolution method. nih.govresearchgate.net This demonstrates that the open-loop flow-through cell dissolution method is a suitable predictor of the in vivo performance of Efonidipine solid dispersions. nih.govsemanticscholar.org

    Ex Vivo Permeability Studies (e.g., using Intestinal Sac Models)

    Ex vivo permeability studies are valuable tools for assessing the absorption characteristics of a drug across the intestinal barrier. nih.govuni-sofia.bg These studies provide insights into the regional differences in drug permeability along the gastrointestinal tract. nih.gov

    In the context of Efonidipine, ex vivo permeability of an amorphous solid dispersion with mesoporous silica (EFESD) was evaluated using a non-everted intestinal sac model from Wistar rats. researchgate.netrsc.org The study assessed the permeability of Efonidipine across different segments of the small intestine: the duodenum, jejunum, and ileum. researchgate.netrsc.org

    The results showed a 2-fold improvement in the permeability of Efonidipine from the EFESD formulation compared to the pure drug. researchgate.netresearchgate.net No significant differences in permeability were observed among the three intestinal segments, suggesting that Efonidipine absorption is not site-specific within the small intestine. rsc.org This enhanced permeability is attributed to the improved solubility of Efonidipine in the amorphous state, which creates a higher concentration gradient across the intestinal membrane. rsc.org

    Table 3: Ex Vivo Permeability of Efonidipine Formulations in Wistar Rat Intestine

    Intestinal Segment Pure Efonidipine (EFE) Permeability Efonidipine-Mesoporous Silica ASD (EFESD) Permeability Permeability Improvement
    Duodenum Baseline 2-fold improvement researchgate.net 2x
    Jejunum Baseline 2-fold improvement researchgate.net 2x
    Ileum Baseline 2-fold improvement researchgate.net 2x

    Development of Analytical Methods for Preclinical Pharmacokinetic and Stability Studies

    The development of reliable and validated analytical methods is fundamental for conducting preclinical pharmacokinetic and stability studies of Efonidipine. ijrar.orgwisdomlib.org Various analytical techniques have been established for the quantification of Efonidipine in biological matrices and pharmaceutical formulations. ijrar.orgwisdomlib.orgafricanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com

    High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Efonidipine. ijrar.orgwisdomlib.orgtandfonline.com A bioanalytical HPLC method has been developed for the determination of Efonidipine hydrochloride ethanolate in rat plasma. tandfonline.comscispace.com This method utilizes a C18 column with a mobile phase of methanol and water, and UV detection at 252 nm. tandfonline.com The method was validated according to ICH guidelines and successfully applied to a pharmacokinetic study in Wistar rats. tandfonline.comscispace.com

    For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have also been developed. ijrar.orgnih.govresearchgate.net An LC-MS/MS method for the determination of Efonidipine in human plasma has been validated over a concentration range of 0.100-20.0 ng/mL. nih.gov This method demonstrated good accuracy, precision, and stability, making it suitable for pharmacokinetic applications. nih.gov An enantioselective LC-MS/MS method has also been developed to study the stereoselective pharmacokinetics of Efonidipine. researchgate.net

    Stability-indicating assay methods are crucial for assessing the stability of a drug under various stress conditions. ijirt.org A stability-indicating RP-HPLC method has been developed for Efonidipine, which can separate the drug from its degradation products formed under conditions of hydrolysis, oxidation, photolysis, and thermal stress. ijirt.org Studies have shown that Efonidipine is more susceptible to oxidative and photolytic degradation. ijirt.orgijbpas.com High-Performance Thin-Layer Chromatography (HPTLC) methods have also been developed for stability-indicating analysis. ijbpas.com

    Table 4: Overview of Analytical Methods for Efonidipine

    Analytical Technique Application Key Methodological Details
    RP-HPLC Pharmacokinetic studies in rat plasma tandfonline.com C18 column, Methanol:Water mobile phase, UV detection at 252 nm tandfonline.com
    LC-MS/MS Pharmacokinetic studies in human plasma nih.gov LLE extraction, positive mode ESI, validated range 0.100-20.0 ng/mL nih.gov
    Enantioselective LC-MS/MS Stereoselective pharmacokinetic studies researchgate.net CHIRALPAK® ID column, Acetonitrile:Water mobile phase researchgate.net
    Stability-Indicating RP-HPLC Forced degradation studies ijirt.org C18 column, Methanol:Water (50:50 v/v) mobile phase, detection at 270 nm ijirt.org
    Stability-Indicating HPTLC Forced degradation studies ijbpas.com Ethyl acetate:Dichloromethane (6:1 v/v) mobile phase, detection at 250 nm ijbpas.com

    Investigation of Drug Drug Interactions at a Mechanistic Level Preclinical Focus

    Cytochrome P450 Enzyme Inhibition Studies (e.g., CYP3A4)

    Cytochrome P450 enzymes are a critical family of enzymes responsible for the metabolism of a vast number of drugs. criver.commdpi.com The CYP3A4 isoform is particularly important, as it is involved in the metabolism of more than 50% of clinically used medicines. medsafe.govt.nz Inhibition of CYP3A4 can lead to decreased metabolism of co-administered drugs that are substrates for this enzyme, resulting in elevated plasma concentrations and potential for altered effects.

    Preclinical research has demonstrated that efonidipine (B1671133) is an inhibitor of CYP3A4. nih.gov In vitro studies using rat liver microsomes were conducted to quantify the inhibitory potential of efonidipine. The findings indicated that efonidipine inhibited the activity of CYP3A4 with a half-maximal inhibitory concentration (IC₅₀) value of 0.08 μM. nih.gov This potent inhibition suggests that efonidipine has the capability to interfere with the metabolic clearance of drugs that are primarily metabolized by CYP3A4. nih.gov The inhibition of CYP3A4 is a key mechanism through which efonidipine can elicit drug-drug interactions. nih.govresearchgate.net

    ParameterValueSource
    Enzyme StudiedCytochrome P450 3A4 (CYP3A4) nih.gov
    FindingEfonidipine inhibits CYP3A4 activity nih.gov
    IC₅₀ Value0.08 μM nih.gov

    P-glycoprotein Efflux Pump Modulation Research

    P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump located in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier. mdpi.comnih.gov Its primary function is to transport a wide array of xenobiotics, including many drugs, out of cells, thereby limiting their systemic absorption and tissue distribution. nih.govnih.gov Modulation of P-gp activity, particularly inhibition, can significantly increase the bioavailability and tissue penetration of P-gp substrate drugs. mdpi.comnih.gov

    Preclinical investigations have shown that efonidipine modulates the function of the P-gp efflux pump. nih.gov Studies have revealed that efonidipine significantly inhibits P-gp activity in a concentration-dependent manner. nih.gov This inhibition of the P-gp efflux mechanism can lead to increased intracellular and plasma concentrations of co-administered drugs that are substrates of P-gp. nih.gov The dual inhibition of both CYP3A4 and P-gp by efonidipine points to a significant potential for pharmacokinetic interactions. nih.gov

    Mechanistic Basis of Interactions with Co-administered Compounds (e.g., Repaglinide (B1680517), Tacrolimus)

    The clinical significance of the inhibitory effects of efonidipine on CYP3A4 and P-gp is best understood by examining its interactions with specific drug substrates.

    Repaglinide: Repaglinide is an antidiabetic drug used to lower blood glucose levels. pharmgkb.orgdrugbank.com Its clearance is primarily dependent on metabolism by CYP3A4 and CYP2C8. pharmgkb.org It is also a substrate for the P-gp efflux pump. A preclinical study in rats investigated the effect of efonidipine on the pharmacokinetics of repaglinide. nih.gov

    When repaglinide was administered orally along with efonidipine, its systemic exposure was significantly increased. nih.gov The co-administration of efonidipine (at a dose of 3 mg/kg) increased the area under the plasma concentration-time curve (AUC) of repaglinide by 51.3% and the peak plasma concentration (Cmax) by 28.6%. nih.gov Furthermore, the absolute bioavailability of repaglinide rose from 33.6% in the control group to 51.5% in the presence of efonidipine. nih.gov

    The mechanistic basis for this interaction is the dual inhibition of CYP3A4 and P-gp by efonidipine. nih.gov By inhibiting intestinal P-gp, efonidipine reduces the efflux of repaglinide back into the intestinal lumen, leading to increased absorption. nih.gov Concurrently, by inhibiting hepatic and intestinal CYP3A4, efonidipine decreases the metabolic clearance of repaglinide. nih.govresearchgate.net This combined action on both a major transport protein and a key metabolic enzyme leads to a substantial increase in the systemic levels of repaglinide. nih.gov

    Pharmacokinetic Parameter (Repaglinide)Change with Efonidipine (3 mg/kg)Mechanistic RationaleSource
    Area Under the Curve (AUC)▲ 51.3%Inhibition of CYP3A4 and P-gp nih.gov
    Peak Plasma Concentration (Cmax)▲ 28.6%Inhibition of P-gp-mediated efflux nih.gov
    Absolute Bioavailability (AB)▲ 51.5% (from 33.6%)Inhibition of P-gp and first-pass metabolism nih.gov

    Tacrolimus (B1663567): Tacrolimus is an immunosuppressant drug with a narrow therapeutic index, widely used in organ transplantation to prevent rejection. nih.govhophonline.org The pharmacokinetics of tacrolimus are characterized by significant variability, which is partly due to its metabolism by CYP3A enzymes (primarily CYP3A4 and CYP3A5) and its transport by P-gp. nih.govhophonline.orgturkjnephrol.org As a substrate for both CYP3A4 and P-gp, tacrolimus is highly susceptible to interactions with inhibitors of these pathways. nih.gov

    Given that efonidipine is a potent inhibitor of both CYP3A4 and P-gp, there is a strong mechanistic basis to predict a significant drug-drug interaction with tacrolimus. nih.gov The inhibition of intestinal P-gp and CYP3A4 by efonidipine would be expected to increase the oral bioavailability of tacrolimus. nih.gov The inhibition of hepatic CYP3A4 would further decrease its systemic clearance. This interaction is analogous to that observed between tacrolimus and other calcium channel blockers like nifedipine (B1678770), which are also CYP3A inhibitors. frontiersin.org Therefore, co-administration of efonidipine with tacrolimus would likely necessitate close therapeutic drug monitoring to manage the potential for increased tacrolimus exposure. nih.gov

    Future Directions and Emerging Research Avenues for Efonidipine,

    Exploration of Stereoisomer-Specific Research and Development

    Efonidipine (B1671133) is a racemic mixture of R(-)- and S(+)-isomers, which exhibit distinct pharmacological activities. researchgate.netebi.ac.uk This stereospecificity is a critical area of ongoing research, with the potential to develop more targeted and effective therapies.

    Electrophysiological studies have revealed that the S(+)-efonidipine isomer blocks both L-type and T-type calcium channels, mirroring the action of the racemic mixture. ebi.ac.uknih.govnih.govrndsystems.com In contrast, the R(-)-efonidipine isomer has been identified as a preferential and specific blocker of T-type calcium channels. ebi.ac.uknih.govnih.govrndsystems.com This discovery is significant, as selective T-type calcium channel blockade is implicated in various physiological processes and pathological conditions.

    The differential activities of the efonidipine enantiomers have been demonstrated in preclinical models. For instance, in a mouse model of dilated cardiomyopathy, the R(-)-isomer, a highly selective T-type Ca2+ channel blocker, was shown to improve survival rates. nih.govahajournals.org This suggests that the cardioprotective effects of efonidipine may be, at least in part, attributable to the specific actions of its R(-)-enantiomer. nih.govahajournals.org Further research into the distinct therapeutic benefits of each isomer could lead to the development of enantiomerically pure formulations tailored for specific cardiovascular conditions.

    Table 1: Stereoisomer-Specific Calcium Channel Blockade of Efonidipine
    IsomerL-type Ca2+ Channel BlockadeT-type Ca2+ Channel BlockadePrimary Characteristic
    S(+)-Efonidipine YesYesDual L/T-type blocker ebi.ac.uknih.govnih.govrndsystems.com
    R(-)-Efonidipine No/MinimalYesSelective T-type blocker ebi.ac.uknih.govnih.govrndsystems.com
    Efonidipine (Racemic) YesYesDual L/T-type blocker ebi.ac.uknih.govnih.gov

    Further Elucidation of Pleiotropic and Off-Target Effects

    Beyond its primary mechanism of calcium channel blockade, efonidipine exhibits a range of pleiotropic effects that contribute to its therapeutic profile. newdrugapprovals.org These effects extend to various systems, including the renin-angiotensin-aldosterone system (RAAS), the sympathetic nervous system, and cellular signaling pathways.

    Efonidipine has been shown to suppress renin secretion from the juxtaglomerular apparatus in the kidneys. newdrugapprovals.orgigmpublication.org Additionally, it can reduce the synthesis and secretion of aldosterone (B195564) from the adrenal glands. newdrugapprovals.orgigmpublication.orgebi.ac.uk This inhibitory effect on the RAAS is significant, as aldosterone is known to promote renal parenchymal fibrosis, and by counteracting this, efonidipine provides long-term renal protection. newdrugapprovals.orgigmpublication.org

    The dual L- and T-type calcium channel blockade of efonidipine also confers a negative chronotropic effect, meaning it can lower heart rate. zuventus.comzuventus.co.in This is in contrast to many other dihydropyridine (B1217469) calcium channel blockers that can cause reflex tachycardia. researchgate.netdrugbank.com This heart rate-lowering effect is attributed to the inhibition of T-type calcium channels in the sinoatrial node, which are involved in cardiac pacemaker activity. zuventus.comresearchgate.netjohsr.com

    Furthermore, efonidipine has demonstrated anti-inflammatory properties. researchgate.net It can prevent NF-κB induced hypertrophy and inflammation in the renal vasculature, contributing to its protective effects on the kidneys. newdrugapprovals.org

    Potential for Drug Repositioning Based on Novel Mechanistic Findings

    Emerging research has identified novel mechanistic pathways for efonidipine, suggesting its potential for repositioning in new therapeutic areas, such as neuroinflammation and viral diseases.

    Neuroinflammation:

    Recent studies have highlighted the anti-inflammatory and anti-migratory effects of efonidipine in microglial cells, the primary immune cells of the central nervous system. nih.govkoreascience.kr In preclinical models, efonidipine was found to inhibit the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways. nih.govkoreascience.krbiomolther.org Specifically, it was identified as a potential inhibitor of JNK3, a kinase implicated in neurodegenerative diseases. nih.govkoreascience.krnih.gov By inhibiting these pathways, efonidipine reduced the production of pro-inflammatory mediators like interleukin-1β (IL-1β) and nitric oxide in response to lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govkoreascience.krbiomolther.org These findings suggest that efonidipine could be a candidate for drug repositioning in brain disorders associated with neuroinflammation and microglial activation. researchgate.netnih.govkoreascience.krbiomolther.org

    Antiviral Activity:

    In the context of the global search for effective antiviral agents, efonidipine has emerged as a compound of interest. It has been identified as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, with an IC50 of 38.5 µM. caymanchem.combiosynth.com In vitro studies have also shown that efonidipine can inhibit the replication of coronaviruses, including SARS-CoV-2. nih.govnih.govbiorxiv.org Further computational studies have suggested its potential effectiveness against certain mutated forms of the SARS-CoV-2 Mpro. researchgate.net While these findings are preliminary, they open up a new and exciting avenue for investigating efonidipine as a potential antiviral therapeutic.

    Table 2: Investigational Therapeutic Areas for Efonidipine Repositioning
    Therapeutic AreaProposed Mechanism of ActionKey Research Findings
    Neuroinflammation Inhibition of JNK/NF-κB pathway nih.govkoreascience.krbiomolther.orgReduced production of pro-inflammatory mediators (IL-1β, NO) in microglial cells nih.govkoreascience.krbiomolther.org
    Antiviral (SARS-CoV-2) Inhibition of the main protease (Mpro) caymanchem.combiosynth.comIn vitro inhibition of SARS-CoV-2 replication nih.govnih.govbiorxiv.org

    Advanced Preclinical Models for Cardiovascular and Renal Protection

    The cardiovascular and renal protective effects of efonidipine are being investigated in increasingly sophisticated preclinical models, providing deeper insights into its mechanisms of action.

    In animal models of chronic kidney disease, such as subtotally nephrectomized spontaneously hypertensive rats, efonidipine has been shown to be as effective as enalapril (B1671234) in preventing renal injury. oup.comoup.com Unlike nifedipine (B1678770), which did not prevent the increase in urinary protein excretion, efonidipine significantly suppressed proteinuria. nih.gov This superior renal protection is attributed to its unique ability to dilate both the afferent and efferent glomerular arterioles, thereby reducing intraglomerular pressure. igmpublication.orgzuventus.comzuventus.co.inresearchgate.netoup.comoup.comnih.govtaylorandfrancis.comnih.govcore.ac.ukahajournals.org

    In the realm of cardiovascular protection, studies using a mouse model of dilated cardiomyopathy leading to sudden death (dnNRSF-Tg mice) have demonstrated that efonidipine, but not the selective L-type blocker nitrendipine, significantly improved survival. nih.govahajournals.org Efonidipine was found to reduce arrhythmogenicity by reversing the depolarization of the resting membrane potential in ventricular myocytes and correcting autonomic nervous system imbalance. nih.govahajournals.org These effects were also observed with the R(-)-isomer of efonidipine, highlighting the importance of T-type calcium channel blockade in its cardioprotective actions. nih.govahajournals.org Efonidipine has also been shown to reduce the incidence of sudden death and arrhythmogenicity in mice with acute myocardial infarction. nih.govahajournals.org

    Q & A

    Q. What are the primary pharmacological targets and mechanisms of action of (-)-Efonidipine?

    (-)-Efonidipine is a dual L- and T-type calcium channel blocker, distinguishing it from other dihydropyridine derivatives that primarily target L-type channels. Preclinical studies using isolated guinea pig tissues demonstrated its cardiovascular selectivity, with reduced reflex tachycardia due to T-channel inhibition in renal vasculature and cardiac cells . Key experimental methodologies include:

    • In vitro electrophysiology : To measure ion channel activity.
    • Radioligand binding assays : To assess receptor affinity and selectivity.
    • Animal models : For hemodynamic profiling (e.g., blood pressure reduction without tachycardia) .

    Q. What analytical methods are commonly used to quantify (-)-Efonidipine in pharmaceutical formulations?

    High-performance thin-layer chromatography (HPTLC) and reverse-phase HPLC are standard techniques. For example, a validated NP-HPTLC method achieved quantification limits of 31.57 ng/band using ethyl acetate:dichloromethane:triethylamine (3:2:0.5 v/v) as the mobile phase, with detection at 251 nm . Critical parameters include:

    • Retention factor (Rf) : Optimized to 0.35 ± 0.25 for reproducibility.
    • Calibration linearity : 300–1800 ng/band (r² = 0.999) .

    Q. Which validation parameters are essential for ensuring the reliability of analytical methods for (-)-Efonidipine?

    Per ICH guidelines, method validation requires:

    • Accuracy (recovery studies: 98–102%).
    • Precision (intra-day/inter-day %RSD < 2).
    • Sensitivity : Limit of detection (LOD) and quantification (LOQ) determined via signal-to-noise ratios.
    • Robustness/Ruggedness : Evaluated by varying parameters like mobile phase composition and analyst expertise .

    Advanced Research Questions

    Q. How can statistical experimental designs optimize chromatographic conditions for (-)-Efonidipine analysis?

    Plackett-Burman Design (PBD) and Central Composite Design (CCD) are critical for screening and optimizing variables. For example:

    • PBD screened seven variables (e.g., development distance, saturation time) with only 13 experimental runs, identifying two critical factors: development distance (X1) and saturation time (X2) .
    • CCD then optimized these factors, revealing maximum peak area at X1 = 8.5 cm and X2 = 17 min .
    • ANOVA confirmed model significance (F-value = 5.98, p < 0.05) .

    Q. How can researchers address stereospecific analytical challenges in (-)-Efonidipine studies?

    (-)-Efonidipine’s enantiomeric purity is critical due to its chiral center. Advanced methods include:

    • Chiral LC-MS/MS : Uses chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers in plasma .
    • Validation of stereospecificity : Ensure no interference from the (+) enantiomer during quantification .

    Q. What strategies resolve contradictions in reported pharmacokinetic or pharmacodynamic data for (-)-Efonidipine?

    Contradictions often arise from methodological variability. Solutions include:

    • Meta-analysis : Pool data from studies using harmonized protocols (e.g., consistent animal models or dosing regimens).
    • Sensitivity analysis : Identify confounding variables (e.g., plasma protein binding differences across species) .
    • Replication studies : Control for variables like sample preparation (e.g., extraction efficiency in biological matrices) .

    Q. How can systematic reviews or meta-analyses improve understanding of (-)-Efonidipine’s therapeutic potential?

    • Search strategy : Use Boolean operators (e.g., "Efonidipine AND (calcium channel blocker OR T-type)") across PubMed, Embase, and Web of Science.
    • Data extraction : Tabulate outcomes (e.g., blood pressure reduction, adverse events) and study quality (e.g., randomization, blinding) .
    • Risk of bias assessment : Tools like Cochrane ROB 2.0 evaluate internal validity .

    Methodological Guidance

    Table 1 : Key Parameters for HPTLC Validation of (-)-Efonidipine

    ParameterSpecification
    Linearity range300–1800 ng/band
    R² value≥ 0.999
    LOD/LOQ10.41 ng / 31.57 ng
    Intra-day %RSD< 1.5
    Inter-day %RSD< 2.0

    Table 2 : Optimization Results Using CCD for HPTLC

    VariableOptimal LevelEffect on Peak Area
    Development distance8.5 cmMaximized response
    Saturation time17 minMinimized variability

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Efonidipine, (-)-
    Reactant of Route 2
    Reactant of Route 2
    Efonidipine, (-)-

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.